Ethylthiourea Ethylthiourea N-Ethylthiourea forms adduct with silver halides and their single crystal X-ray structural and spectroscopic characterizations are described.
Ethylthiourea is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 625-53-6
VCID: VC21173026
InChI: InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
SMILES: CCNC(=S)N
Molecular Formula: C3H8N2S
Molecular Weight: 104.18 g/mol

Ethylthiourea

CAS No.: 625-53-6

Cat. No.: VC21173026

Molecular Formula: C3H8N2S

Molecular Weight: 104.18 g/mol

* For research use only. Not for human or veterinary use.

Ethylthiourea - 625-53-6

Specification

CAS No. 625-53-6
Molecular Formula C3H8N2S
Molecular Weight 104.18 g/mol
IUPAC Name ethylthiourea
Standard InChI InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Standard InChI Key GMEHFXXZSWDEDB-UHFFFAOYSA-N
Isomeric SMILES CCN=C(N)S
SMILES CCNC(=S)N
Canonical SMILES CCNC(=S)N
Melting Point 112.0 °C

Introduction

Chemical Properties and Structure

Ethylthiourea (CAS Number: 96-45-7) is a heterocyclic organic compound with the molecular formula C3H6N2S and a molecular weight of 102.16 g/mol . It presents as a white to pale green crystalline solid with a faint amine odor when in its technical grade, though the pure form is generally odorless . The compound is characterized by its imidazolidine ring structure with a thione functional group.

Physical and Chemical Characteristics

Ethylthiourea exhibits specific physicochemical properties that influence its behavior in various environments and applications. These properties are summarized in the following table:

PropertyValue
Physical stateWhite to pale green crystalline solid
Melting point196-200°C
Boiling point240°C (1010 hPa)
Density1.41~1.45
Bulk density750-900 kg/m³
Vapor pressure<1 hPa (25°C)
Refractive index1.5500 (estimate)
Flash point252°C
Water solubility19 g/L (20°C)
LogP-0.67 at 20°C

The compound demonstrates high solubility in hot water while being slightly soluble in cold water, methanol, ethanol, ethylene glycol, pyridine, and acetic acid . Conversely, it exhibits poor solubility in acetone, ether, chloroform, and benzene . This solubility profile influences its environmental fate and extraction methods in analytical procedures.

Chemical Reactivity

Ethylthiourea may be sensitive to prolonged exposure to light and demonstrates incompatibility with several chemical groups including acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides . When reactions occur with these materials, heat generation is common, and in many cases, hydrogen gas may be produced. Particularly noteworthy is its reaction with acids, which can liberate hydrogen sulfide, a toxic gas . When heated to decomposition, ethylthiourea emits toxic fumes of nitrogen oxides and sulfur oxides .

Industrial Applications and Uses

Ethylthiourea has found numerous industrial applications due to its unique chemical properties and reactivity profile.

Rubber Industry Applications

The compound serves as an important accelerator in the vulcanization of rubber and in the curing of polychloroprene (Neoprene) and other elastomers . In the United States, ethylthiourea is available in various forms including crystals, powder, as an 80% dispersion of the powder in oil, or encapsulated in a matrix of compatible elastomers to facilitate its use in rubber processing .

Agricultural Applications

Ethylthiourea functions as a metabolite and degradation product of ethylene bisdithiocarbamate fungicides, which are widely used in agriculture . It may be present as a contaminant in these fungicides and can also form when food containing the fungicides is cooked . This connection to agricultural chemicals has raised concerns about potential dietary exposure to the compound.

Other Industrial Uses

Beyond rubber and agriculture, ethylthiourea is utilized in several other industrial contexts:

  • Electroplating baths for metal finishing processes

  • Production of dyes and pigments

  • Pharmaceutical intermediate in drug synthesis

  • Component in the production of synthetic resins

  • Corrosion inhibitor due to the adsorption properties of the molecular species

  • Recent research has explored its potential as a contrast agent for MRI studies based on proton chemical exchange dependent saturation transfer

This diverse range of applications highlights the compound's versatility but also increases the potential for occupational exposure across multiple industries.

Toxicological Profile and Health Effects

The toxicological profile of ethylthiourea warrants significant attention due to its potential adverse health effects identified through various studies.

Reproductive and Developmental Toxicity

One of the most concerning aspects of ethylthiourea toxicity is its teratogenic potential. The compound has been shown to be a potent teratogen in rats exposed both orally and dermally, causing central nervous system (CNS) and skeletal abnormalities . The teratogenic effects, particularly on the central nervous system, are considered to pose a risk greater than has been generally recognized .

A publication from E.I. du Pont de Nemours and Company's Haskell Laboratory reported "marked teratogenic effects" when ethylthiourea was applied to the skin of laboratory rats . This finding is particularly significant for occupational settings where dermal exposure may occur.

Thyroid Effects

Ethylthiourea has demonstrated significant effects on thyroid function in both acute and chronic exposure scenarios. In rodents chronically exposed to ethylthiourea in their diet, effects on the thyroid have been consistently observed . The compound can cause myxedema (thickening of skin with decreased physical and mental activity), goiter (enlarged thyroid), and other effects related to decreased output of thyroid hormone .

These thyroid effects appear to be mechanistically linked to the compound's carcinogenic potential, as thyroid disruption can lead to compensatory cellular proliferation that may increase cancer risk over time.

Recent Research Findings

Recent scientific investigations have continued to expand our understanding of ethylthiourea's biological effects and potential applications.

Cellular Effects Studies

A 2017 study examined the effects of a NO-donor iron nitrosyl complex with N-ethylthiourea ligand (ETM) on normal and tumor-derived cell lines . Flow cytometry analysis revealed that ETM could induce cell death in A172 cells, with an IC50 value of approximately 50 μM after 24 hours of exposure . At this concentration, ETM caused cell cycle perturbation and cell death, manifested as a decreased number of cells in G1 phase, some increased cell number in G2/M phases, and accumulation of cells in the sub-G1 fraction .

This research suggests potential applications in cancer research, though it's important to note that the N-ethylthiourea itself exhibited very low toxicity towards A172 cells at concentrations up to 10 mM , indicating that the observed effects were primarily attributable to the NO-donor ability of the complex rather than the ethylthiourea component alone.

Analytical Methods for Detection

Accurate detection and quantification of ethylthiourea is essential for monitoring occupational exposure, environmental contamination, and residues in food products.

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